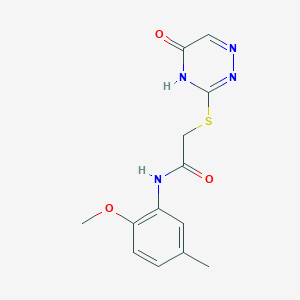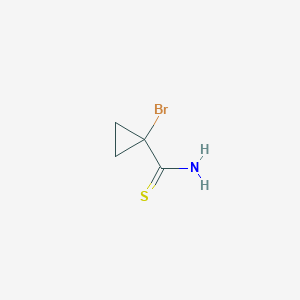
1-Bromocyclopropane-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Bromocyclopropane-1-carbothioamide is a derivative of cyclopropane, which is a molecule of interest in various synthetic organic chemistry applications due to its unique structure and reactivity. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related bromocyclopropane derivatives and their potential in synthesizing biologically active compounds and other complex molecules.
Synthesis Analysis
The synthesis of bromocyclopropane derivatives is a topic of interest in several studies. For instance, the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes have been explored to efficiently synthesize dimethyl methylenecyclopropane-1,1-dicarboxylates and trisubstituted furans . Another study describes a one-pot reaction involving halogenolithio exchange between dibromocyclopropanes and BuLi, followed by treatment with CuCl2, to produce bi(cyclopropylidenes) . These methods highlight the reactivity of bromocyclopropane derivatives and their utility in constructing complex molecular frameworks.
Molecular Structure Analysis
The molecular structure of bromocyclopropane derivatives is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. The studies provided do not directly analyze the structure of this compound, but they do discuss the structural aspects of related compounds. For example, the synthesis of 2,2-dibromocyclopropane-1,1-dicarboxylic acids and their subsequent reactions to form monobromocyclopropanes or 3-oxabicyclo[3.1.0]hexanes indicates the versatility of the cyclopropane ring in undergoing transformations .
Chemical Reactions Analysis
The chemical reactivity of bromocyclopropane derivatives is diverse, as evidenced by the various reactions they undergo. Methyl 1,1,2-tribromocyclopropanecarboxylate, for example, can be converted into methyl 2-bromocyclopropene carboxylate or related four-carbon cyclopropenes through reaction with methyllithium . Additionally, the formation of cyclopropane lactones and fused heterocyclic compounds from the reaction of bromoacrylic acid derivatives with stabilized carbanions demonstrates the potential of bromocyclopropane derivatives in synthesizing heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromocyclopropane derivatives are influenced by their strained ring structure and the presence of functional groups. The papers provided do not offer specific data on the physical and chemical properties of this compound. However, the synthesis and reactions of these derivatives suggest that they are reactive intermediates capable of participating in various organic transformations, which can be leveraged to synthesize a wide range of chemical entities with potential biological activity .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of bromocyclopropane derivatives is a critical area of research due to their utility as intermediates in the production of biologically active compounds and materials with unique properties. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide is an important step in creating compounds like febuxostat, showcasing the potential of bromocyclopropane derivatives in pharmaceutical synthesis (Wang et al., 2016). Additionally, the development of novel antimicrobial 1,2,4-triazole derivatives containing a nalidixic acid skeleton further exemplifies the significance of bromocyclopropane carbothioamides in creating compounds with potential therapeutic applications (Ceylan et al., 2016).
Chemical Reactions and Mechanistic Studies
Bromocyclopropane derivatives participate in various chemical reactions, offering pathways to synthesize complex molecular architectures. The study on the incorporation of an allene unit into 1,4-dihydronaphthalene and its dimerization products illustrates the reactive nature of bromocyclopropane derivatives under specific conditions, highlighting their versatility in organic synthesis (Azizoglu et al., 2007). This reactivity is crucial for designing synthetic strategies for complex molecules.
Applications in Material Science and Corrosion Inhibition
The synthesis and application of bromocyclopropane derivatives extend beyond pharmaceuticals to material science and corrosion inhibition. For example, the experimental and theoretical approach to the corrosion inhibition of mild steel in acid medium by a newly synthesized pyrazole carbothioamide heterocycle demonstrates the potential of bromocyclopropane derivatives in protecting metals against corrosion, a significant concern in industrial applications (Boudjellal et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromocyclopropane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNS/c5-4(1-2-4)3(6)7/h1-2H2,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUYMQGNAXYJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)
![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)
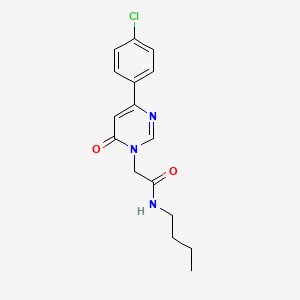
![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)
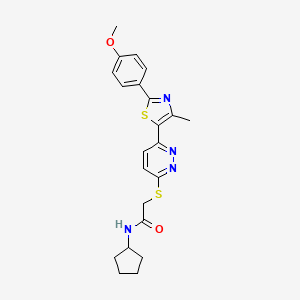
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)
![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)
![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)

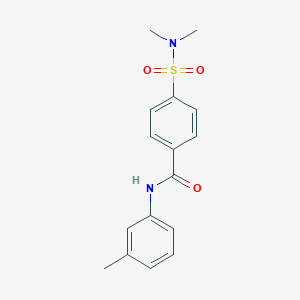
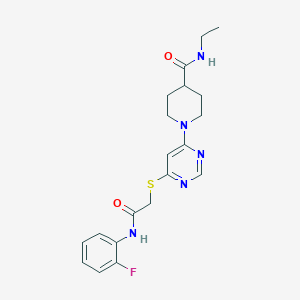
![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)

